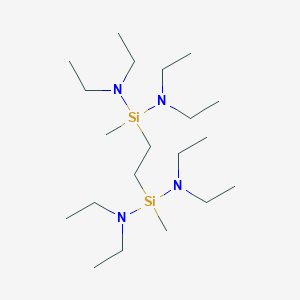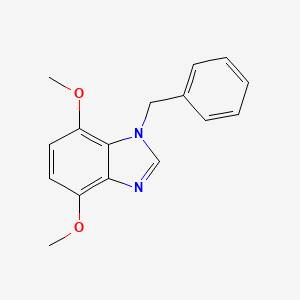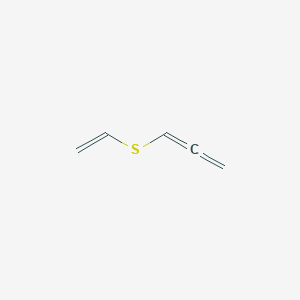
2-(2-Methylpropoxy)prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropoxy)prop-1-ene is an organic compound classified as an alkene. It features a prop-1-ene backbone substituted by a 2-methylpropoxy group at the second carbon. This compound is notable for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropoxy)prop-1-ene typically involves the reaction of 2-methylpropene with propylene oxide under specific conditions. The reaction is catalyzed by acids or bases, depending on the desired pathway. The process requires careful control of temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(2-Methylpropoxy)prop-1-ene undergoes various chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the double bond, forming new compounds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Substitution: The alkene can undergo substitution reactions, where one group is replaced by another.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as hydrogen halides (HX) and halogens (X2) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed:
Electrophilic Addition: Halogenated alkanes.
Oxidation: Alcohols and ketones.
Substitution: Various substituted alkenes and alkanes.
科学的研究の応用
2-(2-Methylpropoxy)prop-1-ene finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Methylpropoxy)prop-1-ene involves its interaction with molecular targets through its reactive double bond. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is harnessed in various chemical transformations and biological interactions.
類似化合物との比較
2-Methylpropene: Shares the same backbone but lacks the 2-methylpropoxy group.
Propylene Oxide: Used as a precursor in the synthesis of 2-(2-Methylpropoxy)prop-1-ene.
2-Methoxypropene: Another alkene with similar reactivity but different substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
特性
CAS番号 |
44744-49-2 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC名 |
2-methyl-1-prop-1-en-2-yloxypropane |
InChI |
InChI=1S/C7H14O/c1-6(2)5-8-7(3)4/h6H,3,5H2,1-2,4H3 |
InChIキー |
DCZYSXBGAIIDCJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


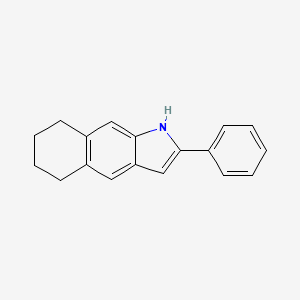

![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)



![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
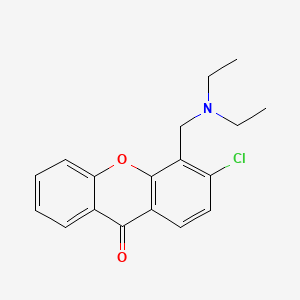
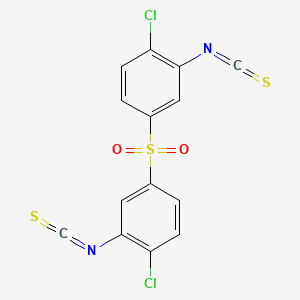
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)

